molecular formula C13H18N2O5S B023043 Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate CAS No. 88241-94-5

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Numéro de catalogue: B023043
Numéro CAS: 88241-94-5
Poids moléculaire: 314.36 g/mol
Clé InChI: ZLNXHCAHLBRDBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a specialized benzoic acid derivative designed for pharmaceutical and biochemical research. Its structure features both sulfonamide and carbamoyl functional groups, making it a valuable intermediate in the investigation of cytosolic phospholipase A2α (cPLA2α) inhibitors . The cPLA2α enzyme plays a critical role in the arachidonic acid pathway, and its inhibition can simultaneously suppress the production of both prostaglandins and leukotrienes—key mediators in the inflammatory response . Research into cPLA2α inhibitors like this compound is therefore central to the development of new therapeutic agents for inflammatory diseases . As a building block in drug discovery, this compound serves as a core scaffold that can be structurally modified to enhance potency and selectivity. It is supplied with high-quality standards for use in experimental settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

methyl 4-(butylcarbamoylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXHCAHLBRDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517109
Record name Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88241-94-5
Record name Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound with the chemical formula C13H18N2O5S and CAS number 88241-94-5, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Weight : 314.36 g/mol
  • Molecular Formula : C13H18N2O5S
  • Structure : The compound features a benzoate moiety substituted with a butylcarbamoyl and sulfamoyl group, which are critical for its biological activity.

This compound acts primarily as an inhibitor of carbonic anhydrases (CAs), particularly the CAIX isozyme, which is often overexpressed in various tumors. The inhibition of CAIX can lead to the acidification of the tumor microenvironment, thereby affecting tumor growth and metastasis.

Binding Affinity

Research indicates that compounds similar to this compound exhibit high binding affinities to CAIX:

  • Kd Values : Some derivatives have shown Kd values as low as 0.12 nM for CAIX, indicating strong binding affinity .
  • Selectivity : Studies have demonstrated over 100-fold selectivity for CAIX compared to other CA isozymes, which is crucial for minimizing side effects during treatment .

Anticancer Properties

The compound has been explored for its potential anticancer properties due to its ability to inhibit CAIX:

  • In vitro Studies : Cell viability assays have shown that this compound reduces proliferation in various cancer cell lines .
  • Mechanistic Insights : The inhibition of CAIX leads to altered pH levels within tumors, disrupting their metabolic processes and promoting apoptosis in cancer cells.

Other Biological Effects

In addition to its anticancer effects, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, although this requires further investigation.
  • Enzyme Inhibition : The compound's sulfamoyl group is known to interact with various enzymes, potentially affecting metabolic pathways relevant to cancer progression .

Case Studies and Research Findings

  • Study on Carbonic Anhydrase Inhibition :
    • A study designed a series of sulfamoyl benzoates and evaluated their efficacy against different CA isozymes. This compound was among those tested, showing significant inhibition of CAIX with promising selectivity .
  • Cell Proliferation Assays :
    • In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent .
  • X-ray Crystallography Studies :
    • Structural studies have elucidated how this compound binds to CAIX at the molecular level, providing insights into its high selectivity and potential modifications for improved efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, focusing on substituent variations, physicochemical properties, and biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Data
This compound (Target Compound) C₁₃H₁₈N₂O₅S Butylcarbamoyl, methyl ester Inhibitor of cPLA2α ; studied for anti-inflammatory potential. Boiling point: N/A; Storage: Room temperature; Hazard: H302 (oral toxicity) .
Ethyl 4-(carbamoylamino)benzoate C₁₀H₁₂N₂O₄S Ethyl ester, carbamoylamino (-NHCONH₂) Aquaporin-3/7 inhibitor (IC₅₀: 0.8–1.2 µM) . Higher lipophilicity vs. methyl ester analogs due to ethyl group.
Methyl 4-{N-(5-acetoxypentyl)-N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate C₃₉H₄₁ClN₂O₆S Bulky indole and benzhydryl substituents; acetoxypentyl chain Potent cPLA2α inhibitor (IC₅₀: 0.03 µM) . Enhanced potency due to lipophilic/hydrophobic substituents.
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate C₁₃H₁₀ClN₃O₃ 5-Chloropyrimidine carbamoyl group Structural studies (X-ray crystallography); potential kinase inhibitor scaffold . Crystallographic R factor = 0.036; planar pyrimidine enhances π-π stacking .
Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate C₂₂H₁₈N₂O₃S Biphenyl-thioureido group ortho to ester No direct bioactivity reported; structural analog for sulfur-based drug design . Higher molecular weight (390.46 g/mol); thioureido group may enhance metal binding .

Key Structural and Functional Differences

Bulky substituents (e.g., indole-benzhydryl in compound 84) enhance binding to hydrophobic enzyme pockets, as seen in cPLA2α inhibition .

Sulfamoyl Modifications :

  • The butylcarbamoyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Thioureido analogs (e.g., compound in ) introduce sulfur, which may alter redox properties or metal chelation.

Heterocyclic Substituents :

  • Chloropyrimidine (compound in ) provides a planar aromatic system for π-π interactions, useful in kinase inhibitor design.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, and what factors influence reaction yields?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, methyl 4-(bromomethyl)benzoate (CAS 114772-40-6) reacts with butylcarbamoyl sulfamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Yield optimization depends on:
  • Stoichiometry: A 1.2:1 molar ratio of sulfamide to bromomethyl precursor minimizes side products.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF.
  • Temperature Control: Prolonged heating above 80°C may degrade the sulfamoyl group.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C NMR: The benzoate methyl group appears as a singlet at δ ~3.9 ppm. The butylcarbamoyl protons show splitting patterns between δ 1.2–3.4 ppm .
  • IR Spectroscopy: Stretching vibrations for sulfamoyl (S=O, ~1350 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: A molecular ion peak at m/z ~329 (M+H⁺) validates the molecular formula C₁₄H₂₀N₂O₅S .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Based on SDS data for analogous benzoate derivatives:
  • PPE: Use nitrile gloves (tested for >15 min permeability resistance), sealed goggles, and lab coats .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer: The sulfamoyl moiety (-SO₂NH-) acts as an electron-withdrawing group, activating the benzoate ring for electrophilic substitutions. For example:
  • Suzuki Coupling: The para-position to the sulfamoyl group reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (yields ~60–75%) .
  • Hydrolysis Sensitivity: The sulfamoyl group is stable under acidic conditions but hydrolyzes slowly in alkaline media (pH >10), requiring pH monitoring .

Q. What strategies are effective in analyzing contradictory bioactivity data for sulfamoyl-containing benzoate derivatives?

  • Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
  • Solubility Differences: Use DMSO for in vitro assays, but validate concentrations via HPLC to avoid aggregation artifacts .
  • Structural Isomerism: Compare crystallographic data (e.g., dihedral angles between aromatic rings) to correlate conformation with activity .
  • Assay Variability: Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls like sulfamethoxazole .

Q. How can computational modeling predict the interactions between this compound and biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection: Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase II) .
  • Parameterization: Assign partial charges using Gaussian09 at the B3LYP/6-31G* level for the sulfamoyl group .
  • Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.